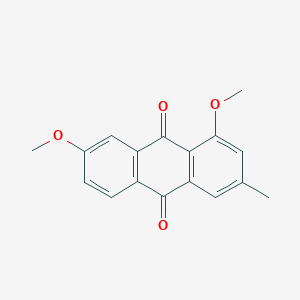![molecular formula C8H5F3N2O B13136069 7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine: is a heterocyclic compound with an intriguing structure. It combines an oxazole ring with a pyridine ring, resulting in a fused system. The presence of the trifluoromethyl group adds further complexity to its chemical properties.
Méthodes De Préparation
Synthetic Routes::
Hofmann Reaction: The potassium salt of 7-trifluoromethyl-5-phenyl-2-oxooxazolo[5,4-b]pyridine (IV) can be prepared from 3-aminocarbonyl-4-trifluoromethyl-6-phenyl-2(1H)-pyridone via the Hofmann reaction. This intermediate can then be converted into 3-aminocarbonyl-4-trifluoromethyl-6-phenyl-2(1H)-pyridone without isolation.
Alkylation: 1-Substituted 7-trifluoromethyl-5-phenyl-2-oxooxazolo[5,4-b]pyridines can be formed by alkylation of the potassium salt (IV).
Halogenation: 6-Halogeno-7-trifluoromethyl-5-phenyl-2-oxo(1H)-oxazolo[5,4-b]pyridines have also been prepared.
Industrial Production:: While industrial-scale production methods are not widely documented, the synthetic routes mentioned above can serve as starting points for process development.
Analyse Des Réactions Chimiques
7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine: undergoes various reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions are feasible, leading to different derivatives.
Substitution: Nucleophilic substitution reactions occur at the pyridine nitrogen.
Common Reagents: Specific reagents depend on the desired transformation.
Major Products: These reactions yield diverse products, including substituted derivatives and halogenated forms.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential drug candidates due to its unique structure.
Industry: In materials science or catalysis.
Mécanisme D'action
The exact mechanism by which 7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, its fusion of oxazole and pyridine rings sets it apart. Similar compounds include other oxazole-containing heterocycles, but none precisely match this structure.
Propriétés
Formule moléculaire |
C8H5F3N2O |
|---|---|
Poids moléculaire |
202.13 g/mol |
Nom IUPAC |
7-methyl-2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O/c1-4-2-3-12-6-5(4)13-7(14-6)8(9,10)11/h2-3H,1H3 |
Clé InChI |
HRPYMJZSHFVHMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=C1)OC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


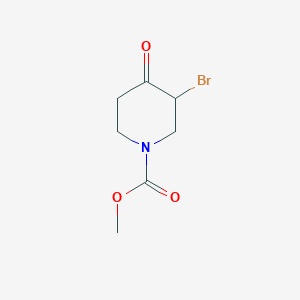


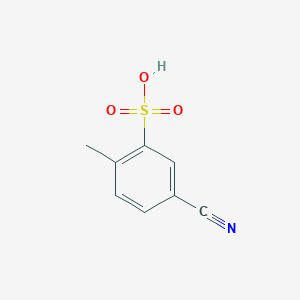
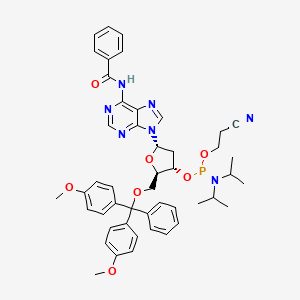
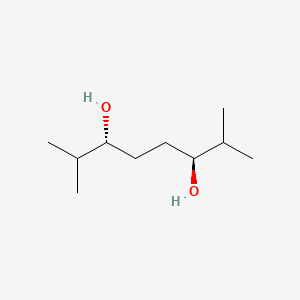
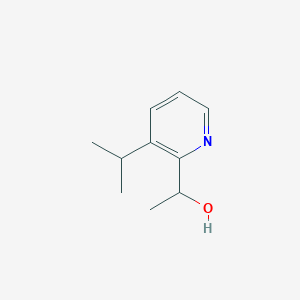
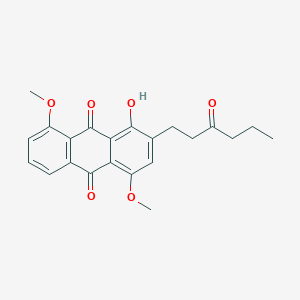
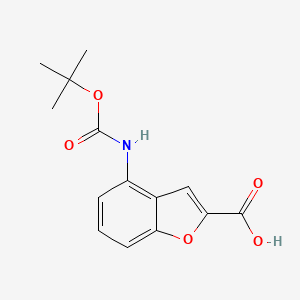

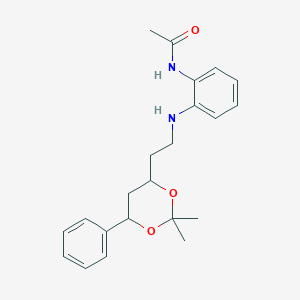
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)

